![molecular formula C19H14F2N4O2 B607304 N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1808714-73-9](/img/structure/B607304.png)

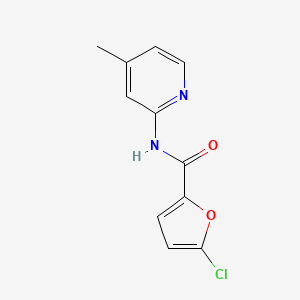

N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Vue d'ensemble

Description

EN6 est un activateur de l'autophagie à petite molécule, un processus où les cellules dégradent et recyclent leurs propres composants. Ce composé cible spécifiquement l'ATPase vacuolaire lysosomiale H+ (v-ATPase) en se liant de manière covalente à la cystéine 277 de la sous-unité ATP6V1A. Cette interaction conduit à une acidification lysosomiale accrue, à l'inhibition de la signalisation mTORC1 et à l'activation de l'autophagie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'EN6 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure centrale : Cela implique une série de réactions de condensation et de cyclisation pour former la structure hétérocyclique centrale.

Fonctionnalisation : Introduction de groupes fonctionnels tels que des atomes de fluor et des groupes contenant de l'azote par des réactions de substitution.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour obtenir une pureté élevée.

Méthodes de production industrielle

La production industrielle de l'EN6 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes de synthèse et de purification automatisés. Les conditions de réaction telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour assurer la cohérence et l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

L'EN6 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'EN6 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur l'EN6, modifiant potentiellement son activité.

Substitution : Diverses réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'EN6, modifiant ses propriétés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles.

Applications de la recherche scientifique

L'EN6 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'autophagie et la fonction lysosomiale.

Biologie : Aide à comprendre les processus cellulaires tels que la dégradation et le recyclage des protéines.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans les maladies impliquant une autophagie dysfonctionnelle, telles que les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies de l'autophagie.

Mécanisme d'action

L'EN6 exerce ses effets en modifiant de manière covalente la sous-unité ATP6V1A de la v-ATPase lysosomiale. Cette modification découple la v-ATPase des protéines Rag, conduisant à l'inhibition de la signalisation mTORC1. Le résultat est une acidification lysosomiale accrue et une activation de l'autophagie. Ce processus aide à éliminer les agrégats protéiques, tels que TDP-43, qui sont impliqués dans les maladies neurodégénératives .

Applications De Recherche Scientifique

EN6 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study autophagy and lysosomal function.

Biology: Helps in understanding cellular processes like protein degradation and recycling.

Medicine: Investigated for its potential therapeutic effects in diseases involving dysfunctional autophagy, such as neurodegenerative diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy pathways.

Mécanisme D'action

EN6 exerts its effects by covalently modifying the ATP6V1A subunit of the lysosomal v-ATPase. This modification uncouples the v-ATPase from Rag proteins, leading to the inhibition of mTORC1 signaling. The result is increased lysosomal acidification and activation of autophagy. This process helps in the clearance of protein aggregates, such as TDP-43, which are implicated in neurodegenerative diseases .

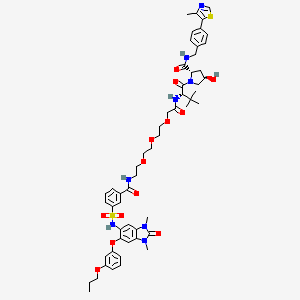

Comparaison Avec Des Composés Similaires

L'EN6 est unique dans son ciblage spécifique de la sous-unité ATP6V1A de la v-ATPase. Des composés similaires comprennent :

Oméprazole : Un inhibiteur de la pompe à protons qui affecte la sécrétion d'acide gastrique mais ne cible pas spécifiquement l'autophagie.

Rapamycine : Un inhibiteur de la mTOR qui induit l'autophagie mais par un mécanisme différent.

Chloroquine : Un agent lysosomotrope qui affecte la fonction lysosomiale mais avec des effets plus larges que l'EN6.

L'EN6 se distingue par son mécanisme d'action précis et ses applications thérapeutiques potentielles dans les maladies impliquant un dysfonctionnement de l'autophagie.

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSXQEYPNDORDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808714-73-9 | |

| Record name | N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of sigma receptors in the context of cancer?

A1: Sigma receptors are overexpressed in a variety of human tumor cells, making them potential targets for cancer imaging and therapy. []

Q2: What is the mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide (EN6) in relation to sigma receptors?

A2: When complexed with the radioisotope Technetium-99m ([99mTc]), EN6 exhibits high affinity binding to sigma receptors. [] This binding is specific, as demonstrated by competition studies with known sigma ligands like halogenated phenylethylenediamines, BD1008, and 4-IPEMP. []

Q3: How does the structure of EN6 contribute to its sigma receptor binding activity?

A3: EN6 incorporates a bisaminothiol (BAT) chelating moiety for 99mTc labeling and a sigma-receptor pharmacophore, N-alkyl-substituted ethylenediamine. [] Removing the pharmacophore abolishes specific binding, highlighting its importance for biological activity. []

Q4: What evidence suggests EN6 specifically targets sigma receptors in vivo?

A4: Biodistribution studies in rats using [99mTc]BAT-EN6 showed significant reduction of radiopharmaceutical accumulation in the liver and kidneys when co-administered with the sigma receptor antagonist BD1008. [] These organs are known to express high levels of sigma receptors, supporting the specificity of [99mTc]BAT-EN6 binding. []

Q5: What are the potential applications of [99mTc]BAT-EN6 in cancer research?

A5: The high affinity and specific binding of [99mTc]BAT-EN6 to sigma receptors in human breast tumor cells (T47D) suggest its potential as a radiotracer for imaging breast cancer and potentially other sigma-receptor-positive tumors. []

Q6: What is kaempferol and what is its significance in medicinal plant research?

A6: Kaempferol is a flavonoid known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. It is found in various plants, including Euphorbia neriifolia, which is traditionally used for medicinal purposes. []

Q7: What is the purpose of quantifying kaempferol in Euphorbia neriifolia leaves?

A7: Quantifying kaempferol in Euphorbia neriifolia leaves helps standardize its extract preparations and contributes to understanding its potential therapeutic benefits. []

Q8: How was HPTLC employed to quantify kaempferol in Euphorbia neriifolia?

A8: Researchers developed and validated an HPTLC method using aluminum plates pre-coated with silica gel 60 F254 and a solvent system of toluene:ethyl acetate:formic acid (6:4:1 v/v/v). [] Densitometric analysis was performed at 254 nm to quantify kaempferol in aqueous extracts of Euphorbia neriifolia leaves. []

Q9: What were the key findings of the HPTLC quantification study?

A9: The HPTLC method successfully identified and quantified kaempferol in the aqueous extract fraction of Euphorbia neriifolia leaves. The method exhibited good linearity, specificity, precision, reproducibility, and accuracy. [] The study reported a kaempferol content of 0.024817% in the analyzed extract fraction. []

Q10: What are the implications of developing a validated HPTLC method for kaempferol quantification?

A10: This validated method offers a simple, rapid, and cost-effective approach for routine quality control of Euphorbia neriifolia extracts and can be further applied to analyze other plant materials for kaempferol content. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,4-dichlorophenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B607233.png)